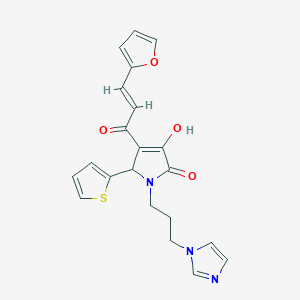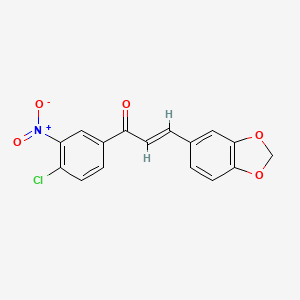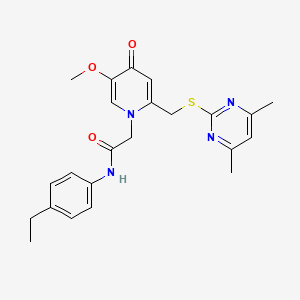![molecular formula C16H12ClN3OS B2904469 4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 382159-92-4](/img/structure/B2904469.png)
4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzanilides can generally be synthesized through the reaction of an aniline with a benzoyl chloride .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups including a benzamide, a thiadiazole ring, and a chloro-substituent .Chemical Reactions Analysis
The compound, due to its functional groups, might undergo various chemical reactions. For example, the chloro-substituent might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of a benzamide group could influence its solubility and reactivity .Applications De Recherche Scientifique
Convenient Preparations of Thiadiazoles
- Thiadiazoles, like 4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, can be prepared using thioamides with electrophilic reagents in organic solvents. This method is noted for its high yield and room temperature conditions (Takikawa et al., 1985).
Solvent Polarizability and Tautomerism
- The solvent's polarizability affects the keto/enol equilibrium of thiadiazole derivatives. Spectroscopic methods revealed that solvent type influences whether keto or enol forms of these compounds predominate (Matwijczuk et al., 2017).
Nematocidal Activity
- Certain 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety exhibit significant nematocidal activities. These compounds can effectively inhibit the respiration and induce fluid leakage in nematodes (Liu et al., 2022).
Anticancer Evaluation
- Novel Schiff’s bases containing a thiadiazole scaffold show promising anticancer activity against various human cancer cell lines. These compounds have been evaluated for their potential as anticancer agents through molecular docking and ADMET studies (Tiwari et al., 2017).
Synthesis of Indolium-2-thiolates
- Thiadiazoles undergo ring-opening to produce thioketene intermediates, leading to the formation of indolium-2-thiolates, demonstrating the versatile reactivity of thiadiazole compounds (Androsov, 2008).
Type III Secretion Inhibitors
- Thiadiazole derivatives show potential as type III secretion inhibitors in Yersinia, suggesting their use in preventing or treating bacterial infections (Kauppi et al., 2007).
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the physiological state of the cells, the presence of other drugs, and individual variations in metabolism and drug sensitivity.
Propriétés
IUPAC Name |
4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-3-2-4-12(9-10)15-19-20-16(22-15)18-14(21)11-5-7-13(17)8-6-11/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALKBLTUCABUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2904387.png)


![6-{[(Tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid](/img/structure/B2904391.png)



![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide](/img/structure/B2904396.png)
![1-(furan-2-carbonyl)-6-(piperidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2904397.png)
![3-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2904400.png)
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2904402.png)
![2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2904403.png)
![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/no-structure.png)
